![molecular formula C12H19NO4 B2496925 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid CAS No. 2172260-10-3](/img/structure/B2496925.png)
5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spirocyclic compounds often involves complex reactions that can yield a variety of structurally related compounds. One approach to synthesizing novel spiro[2.3]hexane amino acids, which are rigid analogs of γ-aminobutyric acid, involves reactions of catalytic [1+2] cycloaddition of diazoacetic and diazophosphonic esters to methylenecyclobutanes, showcasing the versatility of spirocyclic syntheses (Yashin et al., 2017).
Molecular Structure Analysis
Spirocyclic compounds exhibit diverse molecular structures characterized by their cyclic components. The molecular structure and conformational properties significantly impact the reactivity and stability of these compounds. Computational chemistry provides insights into the structures, conformations, energies, and strain energies of spirocyclic rearrangements, which is crucial for understanding their chemical behavior (Rosenberg et al., 2016).
Chemical Reactions and Properties
Spirocyclic compounds can undergo various chemical reactions, including [1,2]-sigmatropic rearrangements and cycloaddition reactions. The reactivity is influenced by the spirocyclic structure, leading to selective product formation in reactions. For example, the synthesis of spiro[indoline-3,2'-pyridines] involves Lewis acid-catalyzed reactions, demonstrating the chemical versatility of spirocyclic compounds (Gao et al., 2014).
科学的研究の応用
Synthesis and Modulation of GABAergic Cascades
The compound 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid is a novel non-natural spiro[2.3]hexane amino acid, representing a conformationally restricted analog of γ-aminobutyric acid (GABA). These compounds are synthesized starting from 3-Methylenecyclobutanecarboxylic acid and its methyl ester, using catalytic [1+2] cycloaddition of diazoacetic and diazophosphonic esters to 3-substituted methylenecyclobutanes. This synthesis pathway offers promising modulators for GABAergic cascades in the human central nervous system, highlighting its potential application in understanding and manipulating GABA-related neurological processes (Yashin et al., 2017).
Exploration of Strained Carbene Reactions
Research into strained carbene reactions provides insight into the structural and reaction dynamics of related spiro compounds. In the study of spiro[3.3]hept-1-ylidene, a notably strained carbene, it undergoes [1,2]-sigmatropic rearrangements via competing 1,2-C atom shifts, leading to ring-contraction and ring-expansion products. This research offers a foundational understanding of the reactivity and potential applications of spiro compounds in synthetic chemistry, including those related to 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid (Rosenberg, Schrievers, & Brinker, 2016).
Synthetic Approach to Non-Natural Spiro-Linked Amino Acids
A novel synthetic approach to conformationally rigid spiro-linked amino acids, including derivatives of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid, has been developed. This method involves the synthesis of 1-Aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids from 3-methylidenecyclobutanecarbonitrile. The process showcases the potential of these rigid analogues of glutamic acid and lysine for exploring protein structures and functions (Yashin et al., 2019).
Anticonvulsant Activity of Spiro Carboxylic Acids
Spiro[4.5] and spiro[4.6] carboxylic acids, cyclic analogues of valproic acid, have been synthesized and evaluated for their anticonvulsant activity. Among these, spiro[4.6]undecane-2-carboxylic acid showed significant activity, underscoring the therapeutic potential of spiro carboxylic acids, including 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid derivatives, in neurological disorders (Scott et al., 1985).
将来の方向性
The future directions of research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of carboxylic acid derivatives in medicinal chemistry , this compound could potentially be of interest in the development of new pharmaceuticals.
特性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-12(5-7)6-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYAKPONFIPPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)
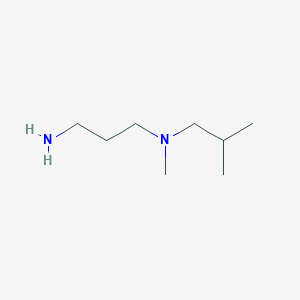
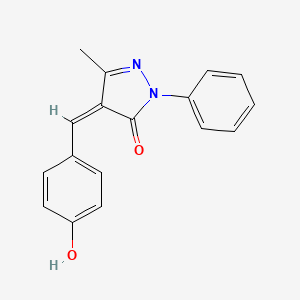

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
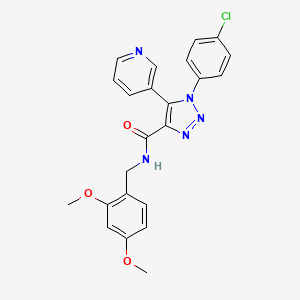
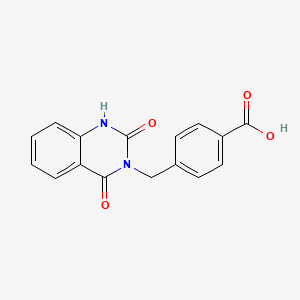
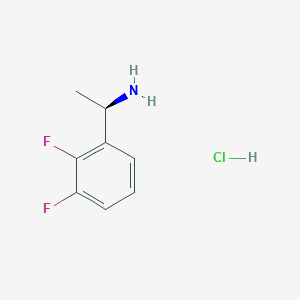
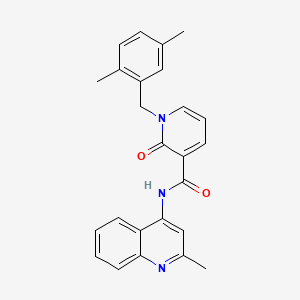

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)